2-Bromo-6-chloro-4-fluoroaniline
Overview
Description
2-Bromo-6-chloro-4-fluoroaniline is an aromatic amine with the molecular formula C6H4BrClFN and a molecular weight of 224.46 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an aniline ring, making it a halogenated derivative of aniline.
Mechanism of Action
Target of Action
2-Bromo-6-chloro-4-fluoroaniline is an aniline derivative . It has been used in the preparation of fragment A of an orally bioavailable and CNS penetrant bradykinin1 antagonist . Bradykinin1 receptors are the primary targets of this compound, playing a crucial role in mediating inflammation, pain, and other physiological responses.
Pharmacokinetics
It’s known that aniline derivatives are generally metabolized primarily by hydroxylation, with subsequent sulfate or glucuronide formation . At least 80% of the dose is excreted in the urine within 24 hours . These processes can significantly impact the bioavailability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-fluoroaniline typically involves halogenation reactions. One common method includes the bromination of 2-fluoroaniline followed by chlorination. The reaction conditions often involve the use of sulfuric acid as a catalyst and hydrogen peroxide as an oxidizing agent .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-4-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions.
Oxidation Reactions: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated anilines, while oxidation reactions can produce nitroanilines .
Scientific Research Applications
2-Bromo-6-chloro-4-fluoroaniline has several applications in scientific research:
Comparison with Similar Compounds
- 2-Bromo-4-chloro-6-fluoroaniline
- 4-Bromo-2-chloro-6-fluoroaniline
- 3-Chloro-4-fluoroaniline
- 4-Chloro-2-fluoroaniline
Comparison: Compared to its similar compounds, 2-Bromo-6-chloro-4-fluoroaniline is unique due to the specific positioning of the halogen atoms on the aniline ring. This unique arrangement influences its reactivity and interaction with other molecules, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
2-bromo-6-chloro-4-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBGMUMMWYKJSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346726 | |
Record name | 2-Bromo-6-chloro-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201849-14-1 | |
Record name | 2-Bromo-6-chloro-4-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201849-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-chloro-4-fluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30346726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were employed to characterize 2-bromo-6-chloro-4-fluoroaniline and what computational methods were used to analyze its vibrational characteristics?
A1: The researchers used Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy to analyze the vibrational characteristics of this compound. [] The FTIR spectra were recorded in the 4000-400 cm-1 region, while the FT-Raman spectra were recorded in the 4000-50 cm-1 region. To complement the experimental data, the researchers employed Hartree-Fock (HF) and density functional theory (DFT) using the B3LYP functional, both in conjunction with the 6-31+G(d,p) basis set, to calculate the vibrational wavenumbers. These computations helped in assigning the observed vibrational modes and provided insights into the molecular properties of this compound. []
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